N-heptadecanoyl-D-erythro-sphingosine
Overview
Description
N-heptadecanoyl-D-erythro-sphingosine, also known as N-(heptadecanoyl)-sphing-4-enine, is a type of ceramide, which is a class of sphingolipids. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling and regulation. This compound is characterized by the presence of a heptadecanoyl group attached to the sphingosine backbone .
Mechanism of Action
Target of Action
N-Heptadecanoyl-D-erythro-sphingosine, also known as N-(heptadecanoyl)-sphing-4-enine or N-Heptadecanoylsphingosine, is a synthetic analog of naturally occurring sphingosine . It is characterized by an N-linked heptadecanoyl (17-carbon fatty acid) chain . This compound mimics ceramide, a key component in the structure and signaling functions of cellular membranes .
Mode of Action
The mode of action of this compound is closely related to its role as a mimic of ceramide . Ceramide synthesis is mediated either by the salvage pathway by the acylation of sphingosine or sphingolipids hydrolysis or by de novo pathway via dihydroceramide formation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of sphingolipids . Ceramides, the primary targets of this compound, play a key role in regulating various cellular processes like senescence and apoptosis . They are directly involved in the proliferation and differentiation of skin cells and regulate skin barrier functionality .
Pharmacokinetics
The compound is absorbed by the intestine , and its metabolism involves the conversion of sphingosine to ceramide .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It impacts sphingolipid endogenous metabolism in enterocytes, resulting in the secretion of triglyceride-rich particles enriched with ceramide . This process is believed to favorably modulate postprandial lipemia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s stability is affected by storage temperature
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptadecanoyl-D-erythro-sphingosine typically involves the acylation of sphingosine with heptadecanoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. High-performance liquid chromatography (HPLC) is commonly used for the purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-heptadecanoyl-D-erythro-sphingosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the sphingosine backbone can be reduced to form saturated ceramides.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized ceramides, reduced ceramides, and substituted ceramides, each with distinct biological activities and properties .
Scientific Research Applications
N-heptadecanoyl-D-erythro-sphingosine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of ceramides.
Biology: It plays a role in cell signaling and apoptosis, making it a valuable tool in cellular biology research.
Industry: It is used in the formulation of skincare products to enhance the skin barrier and retain moisture.
Comparison with Similar Compounds
Similar Compounds
N-Palmitoylsphingosine: Another ceramide with a palmitoyl group instead of a heptadecanoyl group.
N-Stearoylsphingosine: Contains a stearoyl group and has similar biological functions.
N-Myristoylsphingosine: Features a myristoyl group and is involved in similar cellular processes.
Uniqueness
N-heptadecanoyl-D-erythro-sphingosine is unique due to its specific acyl chain length, which can influence its biophysical properties and interactions with cellular membranes. This specificity can result in distinct biological activities and therapeutic potentials compared to other ceramides .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]heptadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWGMOFDULMCFL-QKSCFGQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659571 | |
Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67492-16-4 | |
Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]heptadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cer(d18:1/17:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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